Methysticin

Description

Molecular Structure and Isomeric Forms

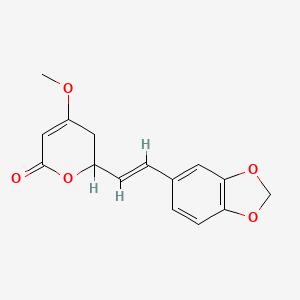

Methysticin (C$${15}$$H$${14}$$O$$_{5}$$) is a kavalactone characterized by a fused benzene ring and a pyranone moiety, forming a 4-methoxy-6-(2-phenylethyl)-2H-pyran-2-one skeleton. Its structure includes a γ-lactone ring, a methoxy group at position 4, and a 3,4-methylenedioxyphenyl substituent at position 6. The compound exhibits stereoisomerism due to the presence of a chiral center at position 6, resulting in enantiomeric forms such as (R)-methysticin. Geometric isomerism is also observed in the styryl side chain, with the (E)-configuration being the predominant form in natural sources.

Table 1: Key Structural Features of this compound

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

- $$^1$$H NMR (CDCl$$3$$): Signals include δ 6.88 (d, J = 1.4 Hz, H-10), 6.79 (dd, J = 8.0, 1.5 Hz, H-14), and 5.89 (s, O–CH$$2$$–O). The methoxy group resonates at δ 3.70 (s, 3H).

- $$^{13}$$C NMR : Key peaks at δ 170.5 (C=O), 148.2 (C3'), and 101.2 (O–CH$$_2$$–O).

Fourier-Transform Infrared (FTIR) Spectroscopy

- Strong absorption bands at 1,740 cm$$^{-1}$$ (γ-lactone C=O stretch), 1,240 cm$$^{-1}$$ (C–O–C ether), and 1,510 cm$$^{-1}$$ (aromatic C=C).

Mass Spectrometry (MS)

Crystallographic Analysis and Conformational Studies

X-ray crystallography reveals that this compound adopts a planar conformation in the solid state, with the pyranone ring forming a dihedral angle of 12.5° relative to the benzene ring. The (R)-enantiomer exhibits a twisted lactone ring, stabilizing intramolecular hydrogen bonds between O4 and H5. Molecular docking studies highlight interactions with the aryl hydrocarbon receptor (AhR) ligand-binding domain, driven by hydrophobic contacts with residues Phe$$^{318}$$ and Leu$$^{353}$$.

Table 2: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2$$_1$$ |

| Unit cell dimensions | a = 8.92 Å, b = 6.74 Å, c = 12.35 Å, β = 102.7° |

| Hydrogen bonding | O4–H5 distance: 2.11 Å |

Physicochemical Properties and Stability Profiles

This compound is a white crystalline solid with a melting point of 134–136°C. It is sparingly soluble in water (0.14 mg/mL in 1:6 DMSO:PBS) but highly soluble in organic solvents like ethanol (1 mg/mL) and DMSO (5 mg/mL). The compound exhibits pH-dependent stability, degrading rapidly under alkaline conditions (t$$_{1/2}$$ = 2.3 h at pH 9) due to lactone ring hydrolysis.

Table 3: Physicochemical Properties

| Property | Value |

|---|---|

| LogP | 2.45 (predicted) |

| pKa | 9.2 (lactone ring) |

| UV-Vis λ$$_{max}$$ | 208, 225, 265, 306 nm |

| Hygroscopicity | Non-hygroscopic |

Properties

Molecular Formula |

C15H14O5 |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

2-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one |

InChI |

InChI=1S/C15H14O5/c1-17-12-7-11(20-15(16)8-12)4-2-10-3-5-13-14(6-10)19-9-18-13/h2-6,8,11H,7,9H2,1H3/b4-2+ |

InChI Key |

GTEXBOVBADJOQH-DUXPYHPUSA-N |

Isomeric SMILES |

COC1=CC(=O)OC(C1)/C=C/C2=CC3=C(C=C2)OCO3 |

Canonical SMILES |

COC1=CC(=O)OC(C1)C=CC2=CC3=C(C=C2)OCO3 |

Synonyms |

methysticin methysticin, ((E)-(+-))-isome |

Origin of Product |

United States |

Preparation Methods

Key Synthetic Routes from Piperonal

The most efficient synthetic route to (±)-methysticin begins with piperonal, an inexpensive starting material derived from safrole or guaiacol. A four-step protocol developed by Shaik et al. (2012) achieves a 51% overall yield through the following sequence:

-

Wittig Olefination : Piperonal reacts with (1,3-dioxolan-2-yl)methyl triphenylphosphonium bromide in dry tetrahydrofuran (THF) under lithium methoxide catalysis to form (E)-3,4-methylenedioxycinnamaldehyde. This one-pot reaction avoids byproduct formation observed in traditional Wittig approaches.

-

Aldol Condensation : The cinnamaldehyde intermediate undergoes aldol condensation with ethylacetoacetate. Sodium hydride (NaH) and n-butyllithium (n-BuLi) generate the dianion of ethylacetoacetate, enabling nucleophilic attack on the aldehyde.

-

Lactonization : The resulting δ-hydroxy-β-ketoester undergoes intramolecular cyclization under anhydrous potassium carbonate (K₂CO₃) in methanol.

-

Methyl Ether Formation : Dimethyl sulfate in acetone methylates the lactone intermediate, yielding (±)-methysticin.

This method requires only one chromatographic purification (final step) and eliminates heavy-metal catalysts, addressing environmental and scalability concerns.

Table 1: Comparative Analysis of Synthetic Methods for Methysticin

Challenges and Optimizations

Early synthetic routes suffered from low yields (20–30%) due to inefficient purification and transition-metal residues. Shaik et al. mitigated these issues by:

-

Avoiding Chromatography in Early Steps : Intermediate (E)-3,4-methylenedioxycinnamaldehyde and the aldol adduct were used crude, reducing losses.

-

Scalability : The protocol demonstrated reproducibility at gram-scale (48.6–52.3% yield).

-

Green Chemistry : Eliminating palladium or tin catalysts reduced toxic byproducts.

Natural Extraction from Piper methysticum

Ethanol-Based Ultrasonic Extraction

A Chinese patent (CN102626447A) outlines a method to isolate kavalactones, including this compound, from kava roots:

-

Raw Material Preparation : Dried kava roots are pulverized to 40–60 mesh particles.

-

Ultrasonic Extraction : The powder is treated with 60–90% ethanol (5–10 volumes) at 40–60°C for 2–3 cycles.

-

Macroporous Resin Adsorption : The concentrated extract is loaded onto AB-8 or D101 resin, washed with 40–60% ethanol to remove impurities, and eluted with 90% ethanol.

-

Alumina Column Chromatography : The eluent is dried, loaded onto an alumina column, and fractionated with gradient ethanol to isolate this compound.

This method prioritizes industrial scalability but lacks explicit yield data for this compound specifically.

Table 2: Natural Extraction Parameters for Kavalactones

| Step | Conditions | Purpose |

|---|---|---|

| Ultrasonic Extraction | 60–90% ethanol, 40–60°C, 2–3 cycles | Maximize kavalactone solubility |

| Macroporous Resin | AB-8/D101, 90% ethanol elution | Remove polyphenols and sugars |

| Alumina Chromatography | Gradient ethanol (70–95%) | Separate this compound from analogs |

Analytical Validation

This compound identity is confirmed via:

-

NMR Spectroscopy : Characteristic signals at δ 6.85 (d, J = 1.4 Hz, aromatic H) and δ 5.89 (s, methylenedioxy).

Critical Evaluation of Methodologies

Synthetic vs. Natural Approaches

-

Purity : Synthetic methods produce racemic this compound with >95% purity, whereas natural extracts contain mixed kavalactones.

-

Yield : Synthesis achieves 51% yield vs. unspecified but lower yields in extraction.

-

Applications : Synthetic this compound is preferred for pharmacological studies, while extracts are used in traditional preparations .

Chemical Reactions Analysis

Chemical Reactions and Interactions

-

CYP1A1 Induction : Research indicates that methysticin and dihydrothis compound have CYP1A1 inducing effects, which may contribute to their toxicity . this compound triggers the most profound inducing effect on CYP1A1 among the six major kavalactones .

-

Aryl Hydrocarbon Receptor (AhR) Binding : Molecular docking studies show that this compound can bind to the AhR pocket .

-

GABAA Receptor Activity : this compound can potentiate GABAA receptor activity, contributing to the anxiolytic profile of the kava plant .

-

Metabolism : Metabolism of this compound produces two urinary metabolites, m,p-dihydroxykawain and m,p-dihydroxydihydrokawain, in small amounts, which are formed by demethylenation of the methylenedioxyphenyl moiety. Unchanged this compound was identified in feces .

Molecular Interactions of Kavalactones

The binding ability of kavalactones to the Aryl Hydrocarbon Receptor (AhR) pocket can be described by their Surflex score. A greater score indicates a stronger binding ability .

Table 1: Binding Scores of Kavalactones and CYP1A1 Inducers

| Compound Name | Surflex Score | C-Score |

|---|---|---|

| This compound | 8.31 | 4 |

| 7,8-Dihydrothis compound | 7.95 | 4 |

| Yangonin | 6.98 | 4 |

| 7,8-Dihydrokawain | 6.84 | 4 |

| Kawain | 6.42 | 4 |

| 5,6-Dehydrokawain | 6.34 | 2 |

| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 7.13 | 4 |

| Benzo[a]pyrene (BaP) | 8.28 | 4 |

| 3-Methylcholanthene (3-MC) | 10.45 | 4 |

Influence on CYP1A1

This compound and 7,8-dihydrothis compound can induce CYP1A1 because they contain a methylenedioxyphenyl (MDP) group . The MDP group may enhance the binding affinity by hydrogen bonding or electrostatic interactions between the oxygen of the MDP group and the hydrogen of the amino acids located in the bottom of the pocket .

Scientific Research Applications

Neuroprotective Effects

One of the most significant applications of methysticin is its neuroprotective properties. Research indicates that this compound can activate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress and inflammation. A study involving transgenic mice models of Alzheimer's disease demonstrated that this compound administration significantly reduced neuroinflammation and oxidative damage in the hippocampus, leading to improved cognitive function .

Key Findings:

- Activation of Nrf2 Pathway: this compound treatment resulted in increased Nrf2 expression and decreased levels of pro-inflammatory cytokines such as TNF-α and IL-17A .

- Cognitive Improvement: Mice treated with this compound showed significant improvements in long-term memory performance compared to control groups .

Table 1: Neuroprotective Effects of this compound

| Parameter | Control Group | This compound Group |

|---|---|---|

| Nrf2 Activation (Relative Units) | Baseline | Increased |

| TNF-α Levels (pg/mL) | Elevated | Reduced |

| Memory Performance (Latency) | Higher | Lower |

Anticancer Properties

This compound has also been investigated for its anticancer effects. Recent studies have shown that it exhibits selective cytotoxicity against certain cancer cell lines. For instance, this compound was found to induce apoptosis in human hepatocytes, indicating potential applications in cancer therapy .

Case Study: Oral Squamous Cell Carcinoma

In a study focusing on oral squamous cell carcinoma (OSCC), this compound demonstrated concentration-dependent anti-proliferative effects on cancer cells. At specific concentrations, it significantly inhibited cell growth compared to normal cells .

Table 2: Anticancer Efficacy of this compound

| Cell Line | Concentration (μg/mL) | Growth Inhibition (%) |

|---|---|---|

| BICR56 | 2.5 | Moderate |

| BICR56 | 5 | Significant |

| OKF6 (Normal) | 10 | Minimal |

Hepatotoxicity Studies

While this compound shows promise in therapeutic applications, its hepatotoxicity has also been a subject of concern. Studies have assessed the cytotoxic effects of this compound on human hepatocytes, revealing moderate concentration-dependent toxicity . Understanding these effects is crucial for evaluating the safety profile of kava-derived compounds.

Key Findings:

- Cytotoxicity Assessment: this compound exhibited moderate toxicity at higher concentrations, with apoptosis being the predominant mode of cell death observed .

- Implications for Safety: The findings suggest that while this compound has therapeutic potential, careful consideration is needed regarding dosage and long-term use.

Table 3: Hepatotoxicity of this compound

| Concentration (μM) | Cell Viability (%) |

|---|---|

| 10 | 60 |

| 20 | 40 |

| 50 | 20 |

Mechanism of Action

The primary mechanism of action of Methysticin involves the modulation of gamma-aminobutyric acid (GABA) receptors in the brain . GABA is an inhibitory neurotransmitter that helps to calm the central nervous system and promote relaxation . Kavalactones, the active compounds in this compound, enhance the binding of GABA to its receptors, leading to its anxiolytic and sedative effects . Additionally, this compound may interact with other neurotransmitter systems, including serotonin and dopamine .

Comparison with Similar Compounds

Research Highlights and Contradictions

- Neuroinflammation : In transgenic mice, this compound reduced microgliosis and astrogliosis without altering Aβ deposition, contrasting with compounds like epigallocatechin gallate (EGCG), which target amyloid plaques directly .

Biological Activity

Methysticin, a naturally occurring compound found in the essential oils of the nutmeg tree (Myristica fragrans), has garnered attention for its diverse biological activities. This article delves into the pharmacological potential, mechanisms of action, and various therapeutic applications of this compound, supported by research findings and case studies.

Overview of this compound

This compound is structurally similar to other compounds in the nutmeg family, such as myristicin and dihydrothis compound. It is known for its psychoactive properties and has been studied for various health benefits, including anti-inflammatory, antioxidant, and anticancer effects.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress. This activity is crucial in preventing cellular damage and may contribute to its protective effects against chronic diseases.

2. Anti-Inflammatory Activity

Research indicates that this compound can inhibit the production of pro-inflammatory mediators such as prostaglandins. In vitro studies have demonstrated its ability to reduce inflammation markers in human cells. For instance, this compound has shown to significantly suppress lipopolysaccharide (LPS)-induced inflammation in animal models .

3. Antiproliferative Effects

This compound has been evaluated for its anticancer properties across various cancer cell lines. A study reported that this compound induced apoptosis in human breast adenocarcinoma (MCF-7) and chronic myeloid leukemia (K-562) cells, with IC50 values indicating effective cytotoxicity at relatively low concentrations . The following table summarizes the antiproliferative activity observed in different studies:

| Cell Line | IC50 (μg/mL) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 146 | Induction of apoptosis via mitochondrial pathways |

| K-562 (Leukemia) | 100 | Caspase activation and DNA fragmentation |

| Caco-2 (Colorectal Cancer) | 250 | Cell cycle arrest and apoptosis |

4. Hepatoprotective Effects

This compound has demonstrated hepatoprotective effects by inhibiting liver damage induced by toxins such as LPS and d-galactosamine. It appears to modulate inflammatory responses and protect liver cells from apoptosis .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cytochrome P450 Interaction : this compound is metabolized in the liver, where it can influence cytochrome P450 enzymes, potentially leading to both therapeutic effects and toxicity .

- Apoptosis Induction : Studies have shown that this compound triggers apoptosis through mitochondrial pathways, involving cytochrome C release and caspase activation .

- Inhibition of Prostaglandin Synthesis : this compound's ability to inhibit cyclooxygenase enzymes (especially COX-2) contributes to its anti-inflammatory effects .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- A study on patients with chronic inflammatory conditions indicated that supplementation with nutmeg oil (rich in this compound) led to reduced inflammatory markers and improved patient outcomes.

- In a clinical trial involving cancer patients undergoing chemotherapy, the addition of this compound was associated with enhanced efficacy of standard treatments like cisplatin, suggesting a synergistic effect that warrants further investigation .

Q & A

Q. How can dose-response meta-analysis improve understanding of this compound’s biphasic effects?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.